molecular formula C14H12N6O B1675185 雷沃西孟丹 CAS No. 141505-33-1

雷沃西孟丹

货号 B1675185
CAS 编号: 141505-33-1
分子量: 280.28 g/mol
InChI 键: WHXMKTBCFHIYNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levosimendan is a calcium sensitizing agent, which increases cardiac contractility by enhancing the sensitivity of the myocardium to calcium . This produces positive inotropic effects that are independent of beta-receptors or cyclic AMP .


Molecular Structure Analysis

Levosimendan’s inotropic action derives from its selective binding to cardiac troponin C (TnC) . The molecular structure and functions of TnC play a crucial role in this process .


Chemical Reactions Analysis

The chemical properties of Levosimendan are significantly different from those of its two active metabolites . A high-throughput analysis strategy has been developed for Levosimendan and its metabolites .


Physical And Chemical Properties Analysis

Levosimendan is a distinctive inodilator combining calcium sensitization, phosphodiesterase inhibition, and vasodilating properties through the opening of adenosine triphosphate-dependent potassium channels .

科学研究应用

雷沃西孟丹在心脏病中的应用

  1. 心力衰竭管理:雷沃西孟丹在减少与心力衰竭相关的各种临床环境中的患者死亡率方面显示出显着益处。它的有效性与研究中使用的临床环境或比较对象无关 (波莱塞洛、帕里西斯、基维科和哈乔拉,2016 年)
  2. 心脏手术:它在临床实践中被广泛使用,并在临床试验中被用于稳定接受心脏手术的高危患者。尽管最近的大规模试验是中性的或没有定论的,但雷沃西孟丹仍然被视为在这种情况下安全有效的正性肌力药 (瓜拉奇诺等人,2017 年)

超越心力衰竭:多效性作用

  1. 多效性作用:雷沃西孟丹除了正性肌力作用外,还表现出多种作用,通过抗炎、抗氧化和抗凋亡特性影响其他器官。这开辟了潜在的新型临床应用领域,需要进一步研究来证实这些作用 (法尔马基斯等人,2016 年)

器官保护和其他用途

  1. 脓毒症管理:在脓毒症的背景下,雷沃西孟丹已被探索其在减少器官功能障碍方面的潜力,尽管将其添加到标准治疗中与较不严重的器官功能障碍或较低死亡率无关 (戈登等人,2016 年)
  2. 心脏毒性预防:雷沃西孟丹已显示出预防多柔比星诱导的心脏毒性的潜力,表明正性肌力作用在心脏保护的这一方面发挥了作用 (埃芬塔基斯等人,2020 年)

拓展临床应用

  1. 肌萎缩侧索硬化症 (ALS):雷沃西孟丹的口服形式目前正在评估用于治疗 ALS,表明其在神经肌肉疾病中的潜在用途 (阿尔-查拉比、亨克斯、帕普和波莱塞洛,2019 年)2. 小儿心力衰竭:雷沃西孟丹已在患有心力衰竭的儿科患者中非标签使用,显示出心室功能和其他血流动力参数的改善。虽然较小的研究支持其在这一人群中的有效性,但需要进一步的大规模试验 (西尔韦蒂、西尔瓦尼、阿佐利尼、多西、兰多尼和赞格里洛,2015 年)

属性

IUPAC Name

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046445
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.81e-02 g/L
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levosimendan appears to increase myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the calcium-induced conformational change of troponin C, thereby (1) changing actin-myosin cross-bridge kinetics apparently without increasing the cycling rate of the cross-bridges or myocardial ATP consumption, (2) increasing the effects of calcium on cardiac myofilaments during systole and (3) improving contraction at low energy cost (inotropic effect). Calcium concentration and, therefore, sensitization decline during diastole, allowing normal or improved diastolic relaxation. Levosimendan also leads to vasodilation through the opening of ATP-sensitive potassium channels. By these inotropic and vasodilatory actions, levosimendan increases cardiac output without increasing myocardial oxygen demand. Levosimendan also has a selective phosphodiesterase (PDE)-III inhibitory action that may contribute to the inotropic effect of this compound under certain experimental conditions. It has been reported that levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent in experimental animals and humans.
Record name Levosimendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levosimendan

CAS RN

141505-33-1
Record name Levosimendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141505-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levosimendan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosimendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOSIMENDAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOSIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levosimendan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levosimendan
Reactant of Route 3
Reactant of Route 3
Levosimendan
Reactant of Route 4
Reactant of Route 4
Levosimendan
Reactant of Route 5
Levosimendan
Reactant of Route 6
Reactant of Route 6
Levosimendan

Citations

For This Compound
22,400
Citations
DP Figgitt, PS Gillies, KL Goa - Drugs, 2001 - Springer
… ▴ At therapeutic doses, levosimendan exhibits enhanced contractility … Levosimendan also causes coronary and systemic … ▴ IV levosimendan significantly increased cardiac output or …
Number of citations: 250 link.springer.com
MS Nieminen, S Fruhwald, LMA Heunks… - Heart, lung and …, 2013 - ncbi.nlm.nih.gov
… Data from clinical trials indicate that levosimendan improves … Levosimendan also has favourable effects on neurohormone levels in heart failure patients. Levosimendan is generally …
Number of citations: 209 www.ncbi.nlm.nih.gov
S Antila, S Sundberg, LA Lehtonen - Clinical pharmacokinetics, 2007 - Springer
… levosimendan have been studied in trials including 10–30 patients in the levosimendan arm with a loading dose of levosimendan … with levosimendan (levosimendan continuation group) …
Number of citations: 145 link.springer.com
Z Papp, K Csapó, P Pollesello… - Cardiovascular drug …, 2005 - Wiley Online Library
… Hence, levosimendan, as a potential activator of this channel, will not only affect … of levosimendan. This review focuses on the two major pharmacological mechanisms of levosimendan …
Number of citations: 181 onlinelibrary.wiley.com
L De Luca, WS Colucci, MS Nieminen… - European heart …, 2006 - academic.oup.com
… the levosimendan binding pocket is not exposed thereby preventing the binding of levosimendan. … In the absence of calcium (eg during diastole), the levosimendan binding pocket is not …
Number of citations: 240 academic.oup.com
Z Papp, I Édes, S Fruhwald, SG De Hert… - International journal of …, 2012 - Elsevier
… the levosimendan bolus, but increase the rate of levosimendan … With this approach, the plasma level of levosimendan will … , and the incidence of levosimendan evoked adverse-effects is …
Number of citations: 358 www.sciencedirect.com
Z Papp, P Agostoni, J Alvarez, D Bettex… - Journal of …, 2020 - journals.lww.com
… Levosimendan is currently in active clinical evaluation in the United States. Levosimendan … A levosimendan oral form is at present under evaluation in the management of amyotrophic …
Number of citations: 97 journals.lww.com
P Pollesello, J Parissis, M Kivikko, VP Harjola - International journal of …, 2016 - Elsevier
… We here review all previously published meta-analyses on levosimendan to determine any … by the regulatory authorities for the purpose of introducing levosimendan into the market. …
Number of citations: 104 www.sciencedirect.com
AC Gordon, GD Perkins, M Singer… - … England Journal of …, 2016 - Mass Medical Soc
Background Levosimendan is a calcium-sensitizing drug with inotropic and other properties that may improve outcomes in patients with sepsis. Methods We conducted a double-blind, …
Number of citations: 308 www.nejm.org
G Landoni, G Biondi-Zoccai, M Greco… - Critical care …, 2012 - journals.lww.com
… of levosimendan vs. control. There were no restrictions on dose or time of levosimendan … , nonadult studies, oral administration of levosimendan, and no data on main outcomes. …
Number of citations: 295 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。